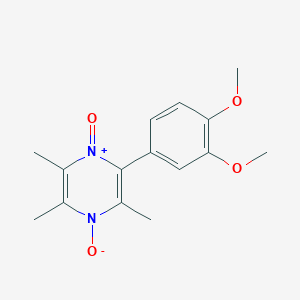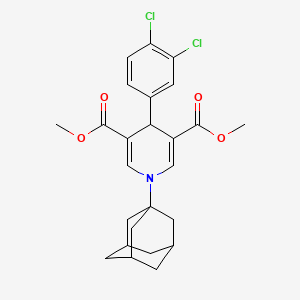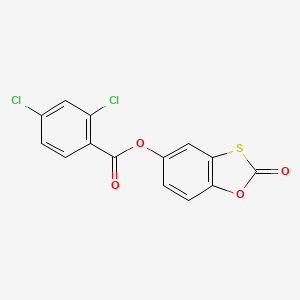![molecular formula C25H32N2O8S2 B11617097 6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a fluorene core, sulfonamide groups, and a carboxypentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Introduction of Sulfonamide Groups: Sulfonamide groups are introduced via sulfonation followed by amination. This involves treating the fluorene core with chlorosulfonic acid to form sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Attachment of Carboxypentyl Chain: The carboxypentyl chain is introduced through a nucleophilic substitution reaction, where a suitable carboxypentyl halide reacts with the sulfonamide-fluorene intermediate.
Final Assembly: The final compound is assembled by coupling the hexanoic acid moiety to the fluorene-sulfonamide intermediate through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The sulfonamide and carboxypentyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide groups could play a key role in binding to these targets, while the fluorene core may provide structural stability.
類似化合物との比較
Similar Compounds
Fluorene Derivatives: Compounds with similar fluorene cores but different substituents.
Sulfonamides: Compounds with sulfonamide groups but different core structures.
Carboxylic Acids: Compounds with carboxylic acid groups but different overall structures.
Uniqueness
6-{7-[(5-CARBOXYPENTYL)SULFAMOYL]-9H-FLUORENE-2-SULFONAMIDO}HEXANOIC ACID is unique due to the combination of its fluorene core, sulfonamide groups, and carboxypentyl chain. This combination imparts specific chemical and physical properties that may not be present in other similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C25H32N2O8S2 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
6-[[7-(5-carboxypentylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C25H32N2O8S2/c28-24(29)7-3-1-5-13-26-36(32,33)20-9-11-22-18(16-20)15-19-17-21(10-12-23(19)22)37(34,35)27-14-6-2-4-8-25(30)31/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,29)(H,30,31) |
InChIキー |
FCTKXIUIRVNAAY-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11617016.png)
![(4-fluorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11617019.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11617023.png)
![Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11617024.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B11617035.png)
![6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11617042.png)
![3-amino-N-(3,4-difluorophenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617059.png)

![methyl 4-(10-isobutyryl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B11617077.png)


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617100.png)
